1,3-Dibromo-2-(2-chloroethoxy)benzene

Description

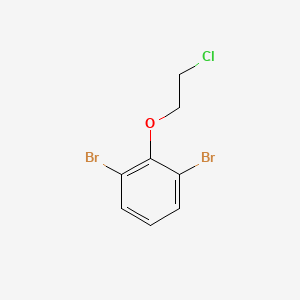

1,3-Dibromo-2-(2-chloroethoxy)benzene (CAS RN: 281678-66-8) is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a 2-chloroethoxy group (-OCH₂CH₂Cl) at the 2-position. This structure confers unique reactivity and physicochemical properties, making it relevant in organic synthesis, pharmaceuticals, and materials science. The compound is synthesized via nucleophilic substitution or etherification reactions, often involving bromophenol derivatives and chloroethylating agents under basic conditions .

Properties

Molecular Formula |

C8H7Br2ClO |

|---|---|

Molecular Weight |

314.40 g/mol |

IUPAC Name |

1,3-dibromo-2-(2-chloroethoxy)benzene |

InChI |

InChI=1S/C8H7Br2ClO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5H2 |

InChI Key |

ZQAOIFYSBQZPRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCCCl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Key Observations :

Halogen Diversity: The bromine atoms in 1,3-Dibromo-2-(2-chloroethoxy)benzene enhance electrophilic substitution reactivity compared to chlorine or fluorine analogs. For example, 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene exhibits lower polarity due to fluorine’s electronegativity, affecting solubility in organic solvents .

Applications :

- 1,3-Dibromo-2-(2-chloroethoxy)benzene : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for drug discovery .

- 1-Bromo-4-(2-chloroethoxy)benzene : Employed in polymer stabilization and agrochemical synthesis due to its simpler substitution pattern .

- Fluorinated analogs (e.g., 864642-82-0): Valued in medicinal chemistry for metabolic stability imparted by fluorine .

Regulatory and Environmental Considerations :

- Compounds with chloroethoxy groups (e.g., bis(2-chloroethoxy)methane) are classified as environmental pollutants due to persistence and toxicity .

- The U.S. EPA regulates benzene derivatives with chloroethoxy groups under Significant New Use Rules (SNURs), requiring reporting for industrial applications .

Market and Industrial Relevance

Fluorinated derivatives are gaining traction in high-value applications, such as PET imaging agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.